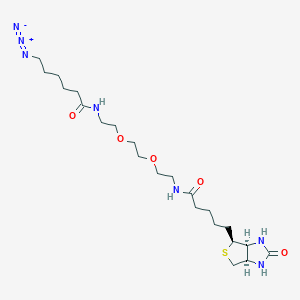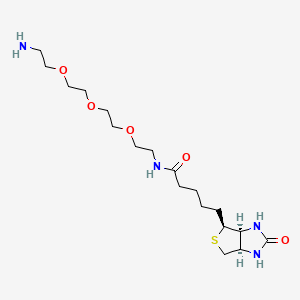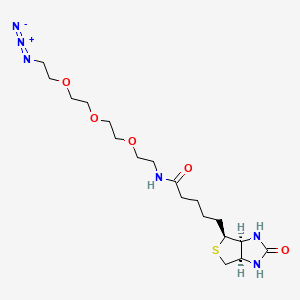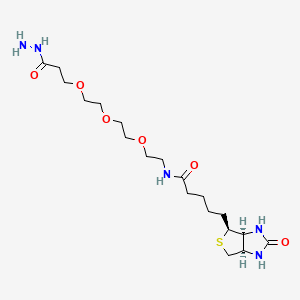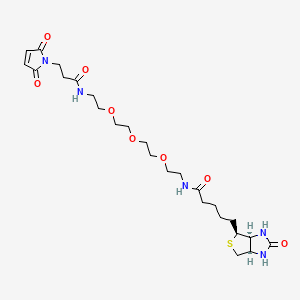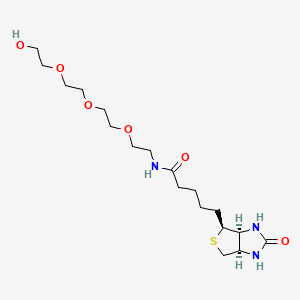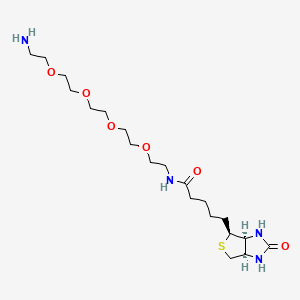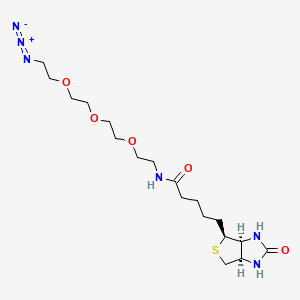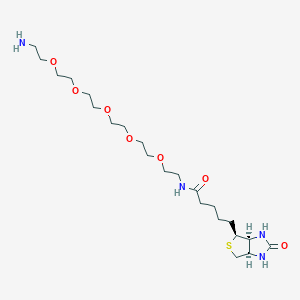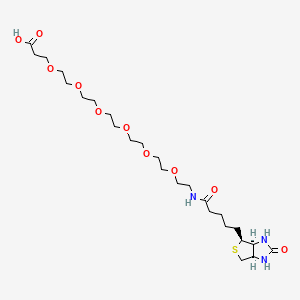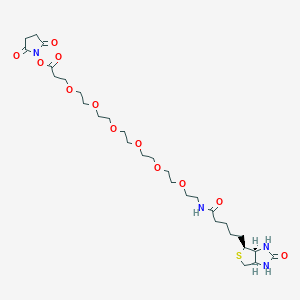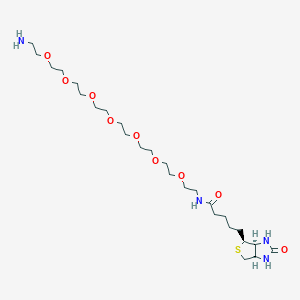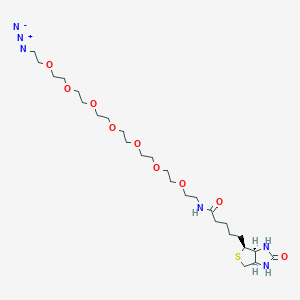
4-甲基苯丙胺盐酸盐
描述
BMDB(盐酸盐),正式名称为1-(1,3-苯并二氧杂环戊烯-5-基)-2-[(苯甲基)氨基]-1-丁酮单盐酸盐,是一种合成卡西酮。卡西酮是一类结构与安非他明相关的化合物,以其兴奋作用而闻名。 BMDB(盐酸盐)主要用作法医和研究应用中的分析参考标准 .
科学研究应用
BMDB(盐酸盐)被用于各种科学研究应用中,包括:
化学: 用作质谱和色谱的分析参考标准。
生物学: 研究合成卡西酮对生物系统的影响。
医学: 研究潜在的治疗用途和毒理学影响。
生化分析
Biochemical Properties
The biochemical properties of BMDB Hydrochloride are not well-documented in the literature. As a cathinone, it is likely to interact with various enzymes, proteins, and other biomolecules. Cathinones are known to interact with monoamine transporters, particularly the dopamine transporter, and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Molecular Mechanism
Based on its classification as a cathinone, it is likely to exert its effects at the molecular level through binding interactions with monoamine transporters, potentially leading to changes in neurotransmitter levels and subsequent alterations in gene expression .
准备方法
合成路线和反应条件
BMDB(盐酸盐)的合成涉及在碱的存在下,将1,3-苯并二氧杂环戊烯与2-溴丁酮反应形成中间体化合物。 然后将该中间体与苄胺反应,得到最终产物,最终将其转化为其盐酸盐形式 .
工业生产方法
文献中没有详细记载 BMDB(盐酸盐)的工业生产方法。 一般方法涉及使用与实验室环境相同的化学反应进行大规模合成,并针对产量和纯度进行优化。 最终产品通常通过重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
BMDB(盐酸盐)经历了几种类型的化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或羧酸。
还原: 还原反应可以将酮基转化为醇。
取代: 苄胺部分可以发生亲核取代反应
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产品
氧化: 形成苯并二氧杂环戊烯羧酸。
还原: 形成苯并二氧杂环戊烯醇。
取代: 形成取代的苄胺衍生物
作用机制
BMDB(盐酸盐)主要通过作为兴奋剂发挥作用。据信它会增加脑中多巴胺和去甲肾上腺素等神经递质的释放,从而导致警觉性和能量水平提高。 确切的分子靶标和途径尚不清楚,但据认为它与单胺转运蛋白相互作用,类似于其他卡西酮 .
相似化合物的比较
类似化合物
甲基酮: 另一种具有类似兴奋作用的合成卡西酮。
甲卡西酮: 一种结构相关的化合物,具有强烈的兴奋作用。
乙基酮: 在结构和功能上类似于 BMDB(盐酸盐)
独特性
BMDB(盐酸盐)的独特之处在于其特殊的化学结构,其中包括苯并二氧杂环戊烯部分和苄胺基团。 这种结构赋予与其他合成卡西酮不同的药理特性,使其在特定研究应用中具有价值 .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXPEUAMMQTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342535 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823865-05-9 | |
| Record name | Bmdb (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMDB (hydrochloride) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


